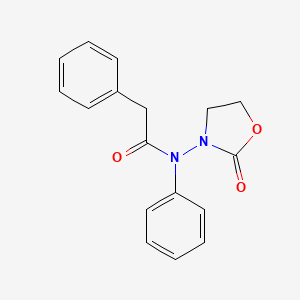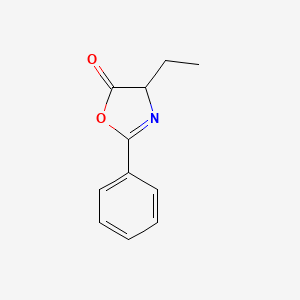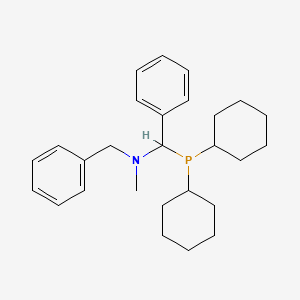
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a dicyclohexylphosphino group, and a phenylmethanamine backbone. Its multifaceted nature makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methyl-1-phenylmethanamine with benzyl chloride in the presence of a base to form N-benzyl-N-methyl-1-phenylmethanamine. This intermediate is then reacted with dicyclohexylphosphine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-1-phenylethane-1-imine: Shares the benzyl and phenyl groups but differs in the presence of an imine group.
N-Benzyl-1,4-dihydronicotinamide: Contains a benzyl group and a nicotinamide moiety, differing in its core structure.
N-Benzyl-1,4-dihydropyridine: Similar in having a benzyl group but features a dihydropyridine ring
Uniqueness
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is unique due to its combination of a dicyclohexylphosphino group with a benzyl and phenylmethanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C27H38NP |
|---|---|
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
N-benzyl-1-dicyclohexylphosphanyl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C27H38NP/c1-28(22-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)29(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-27H,4-5,10-13,18-22H2,1H3 |
Clave InChI |
OUWIQXVKQYLVLD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)

![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
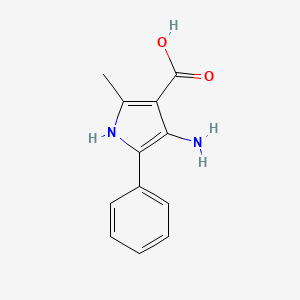
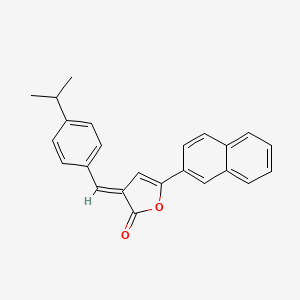
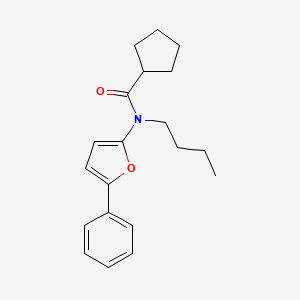

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

